Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-
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Overview
Description
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-, also known as 1,1-bis(p-ethoxyphenyl)-2-nitropropane, is a chemical compound with the molecular formula C19H23NO4 and a molecular weight of 329.43 g/mol . This compound is characterized by the presence of two p-ethoxyphenyl groups attached to a propane backbone, with a nitro group at the 2-position.
Preparation Methods
The synthesis of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves several steps. One common method includes the reaction of p-ethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then subjected to a Michael addition with p-ethoxybenzylmagnesium bromide, followed by reduction to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic rings may also participate in π-π interactions with proteins and other biomolecules, influencing its activity .
Comparison with Similar Compounds
Similar compounds to propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- include:
- 1,1-bis(p-ethoxyphenyl)-2-nitroethane
- 1,1-bis(p-ethoxyphenyl)-2-nitrobutane
- 1,1-bis(p-ethoxyphenyl)-2-nitrohexane
These compounds share structural similarities but differ in the length of the carbon chain and the position of the nitro group. The unique combination of the p-ethoxyphenyl groups and the nitro group in propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- contributes to its distinct chemical and biological properties .
Properties
CAS No. |
26258-72-0 |
---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-methyl-2-nitropropyl]benzene |
InChI |
InChI=1S/C20H25NO4/c1-5-24-17-11-7-15(8-12-17)19(20(3,4)21(22)23)16-9-13-18(14-10-16)25-6-2/h7-14,19H,5-6H2,1-4H3 |
InChI Key |
YKXNSWQIFIWKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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